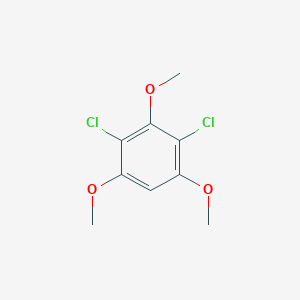

2,4-Dichloro-1,3,5-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABOLZHOMSRVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 2,4-Dichloro-1,3,5-trimethoxybenzene

The synthesis of this compound is primarily achieved through electrophilic halogenation of the electron-rich 1,3,5-trimethoxybenzene (B48636) core. The strong activating effect of the three methoxy (B1213986) groups directs substitution to the ortho and para positions. However, controlling the degree of halogenation to achieve the desired dichlorinated product requires careful selection of reagents and reaction conditions.

Direct Halogenation of 1,3,5-Trimethoxybenzene

The most direct route to this compound involves the chlorination of 1,3,5-trimethoxybenzene. The inherent reactivity of the trimethoxybenzene ring towards electrophiles makes this a feasible, though potentially challenging, transformation. rsc.org

Trichloroisocyanuric acid (TCCA) has emerged as a common and effective reagent for the chlorination of 1,3,5-trimethoxybenzene. This method is favored for its controlled reactivity and ease of handling compared to gaseous chlorine.

One synthetic approach involves the use of TCCA in a solvent such as acetone (B3395972). The reaction is typically conducted at low temperatures to manage the reaction rate and enhance selectivity for the desired 2,4-dichloro product.

A more detailed procedure, though aimed at producing the trichlorinated analogue, provides valuable insight into the reaction conditions. In this method, a solution of 1,3,5-trimethoxybenzene in ethyl acetate (B1210297) is cooled to 0 °C. Acetic acid is added, followed by a dropwise addition of a TCCA solution in ethyl acetate. The reaction mixture is stirred at this low temperature for several hours before being quenched. rsc.org This controlled addition and low temperature are crucial for preventing over-halogenation and the formation of undesired byproducts. The deactivating effect of the first and second chlorine substitutions on the aromatic ring helps to moderate the reaction, but precise control remains essential. rsc.org

Table 1: Reaction Conditions for Chlorination of 1,3,5-Trimethoxybenzene with TCCA

| Parameter | Condition | Source |

| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) | rsc.org |

| Starting Material | 1,3,5-Trimethoxybenzene | rsc.org |

| Solvent | Acetone or Ethyl Acetate | rsc.org |

| Temperature | Low temperatures, e.g., 0 °C | rsc.org |

| Additives | Acetic Acid | rsc.org |

| Workup | Quenching with aqueous sodium sulfite | rsc.org |

While the target compound is a dichloro- derivative, the study of bromination provides analogous insights into the halogenation behavior of 1,3,5-trimethoxybenzene. The reaction with bromine typically proceeds vigorously. In one reported synthesis to produce a tribrominated version, solid 1,3,5-trimethoxybenzene was cautiously added to neat bromine, resulting in a vigorous reaction. rsc.org After the initial reaction, the mixture was stirred until a homogeneous solution was obtained, and the excess bromine was allowed to evaporate. rsc.org

This high reactivity underscores the need for careful control when targeting a specific degree of halogenation, such as the dichlorination required for the subject compound. The use of less reactive brominating agents or milder conditions would be necessary to selectively produce a dibromo-analogue, and by extension, the dichloro-analogue. The reaction of 1,3,5-trimethoxybenzene with free bromine in aqueous solutions to form the monobrominated product, 2-bromo-1,3,5-trimethoxybenzene (B72060), has also been studied, highlighting the stepwise nature of the halogenation. rsc.orgnih.gov

Exploration of Alternative Precursors and Routes

Beyond the direct halogenation of 1,3,5-trimethoxybenzene, alternative synthetic pathways have been explored. These routes often involve building the molecule from different starting materials, which can be advantageous if the primary precursor is unavailable or if specific substitution patterns are desired.

Synthesizing substituted trimethoxybenzene derivatives can begin from simpler, functionalized phenols or anisoles. For instance, a general method for producing substituted anisoles involves the nucleophilic aromatic substitution of a nitro group on a substituted nitrobenzene (B124822) with sodium or potassium methoxide (B1231860). figshare.com This approach could theoretically be adapted to build a dichlorinated anisole (B1667542) precursor, which could then be further functionalized.

A more direct example is the synthesis of 1,4-dichloro-2-ethoxybenzene, which starts from 2,5-dichlorophenol. google.com The phenol (B47542) is reacted with an ethylating agent under basic conditions. This resulting ethoxybenzene is then subjected to further reactions. google.com A similar strategy could be envisioned starting with a dichlorophenol and employing methylation instead of ethylation as a step towards a trimethoxybenzene scaffold.

Table 2: Example of Derivatization from a Substituted Phenol

| Starting Material | Reagents | Product | Source |

| 2,5-Dichlorophenol | 1. Sodium Hydroxide2. Bromoethane | 1,4-Dichloro-2-ethoxybenzene | google.com |

Complex organic molecules are often constructed through multi-step sequences that assemble the final structure in a modular fashion. The synthesis of 1,3,5-trimethoxybenzene itself can be achieved through a multi-step process starting from aniline (B41778). google.comgoogle.com This process involves:

Bromination of aniline to form 2,4,6-tribromoaniline (B120722). google.comgoogle.com

Conversion of 2,4,6-tribromoaniline to 1,3,5-tribromobenzene. google.comgoogle.com

A final methoxylation step to yield 1,3,5-trimethoxybenzene, which can then be used as a precursor for direct halogenation. google.comgoogle.com

Another multi-step route begins with resorcinol (B1680541) (1,3-dihydroxybenzene). This pathway involves a sequence of nitration, methylation, reduction, diazotization, hydrolysis, bromination, and a final methylation to yield a brominated trimethoxybenzene derivative. While this specific example leads to a different isomer, the modular strategy of sequential reactions to build up the desired substitution pattern is a powerful alternative to direct halogenation. This approach allows for the introduction of various functional groups in a controlled manner, which would be essential for synthesizing a specifically substituted compound like this compound if direct halogenation proved unselective.

Catalytic Approaches in Synthetic Transformations

Catalysis is central to the chemical manipulation of the trimethoxybenzene scaffold. Metal-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, while electrophilic chlorination is the primary method for the synthesis of the title compound itself.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. wikipedia.orgthermofisher.com Major examples include the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The general catalytic cycle for these transformations involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making aryl chlorides the most challenging substrates. harvard.edu Their successful coupling often requires specialized catalyst systems featuring electron-rich, bulky ligands like trialkylphosphines or N-heterocyclic carbenes (NHCs) to facilitate the rate-limiting oxidative addition step. st-andrews.ac.uk

While specific examples of metal-catalyzed cross-coupling using this compound as a substrate are not extensively documented in the surveyed literature, its structure presents intriguing possibilities. The presence of two aryl chloride moieties suggests it could serve as a precursor for diarylated trimethoxybenzenes. A key challenge would be achieving selective mono-substitution. The electronic and steric environments of the two chlorine atoms are different: the C2-Cl is flanked by two methoxy groups, while the C4-Cl is situated between a methoxy group and a hydrogen. This difference could potentially be exploited to control regioselectivity, analogous to the sequential Suzuki-Miyaura couplings observed with other dihaloarenes like 3,5-dichloro-1,2,4-thiadiazole, where reaction conditions can be tuned to favor either mono- or di-substitution. nih.gov

Table 1: Overview of Major Palladium-Catalyzed Cross-Coupling Reactions This interactive table summarizes key features of cross-coupling reactions potentially applicable to this compound.

| Reaction Name | Nucleophile | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Mild conditions, high functional group tolerance, stable and low-toxicity reagents. organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C-C | Forms substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | Requires a copper(I) co-catalyst, forms arylalkynes. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | A primary method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org |

Electrophilic Chlorination Agents and Mechanisms

The primary route to this compound is the electrophilic aromatic substitution of its parent compound, 1,3,5-trimethoxybenzene. The three methoxy groups are strongly activating, making the aromatic ring highly nucleophilic and susceptible to halogenation. nih.gov

The mechanism begins with the generation of a potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine-containing species. This is achieved by reacting a chlorine source with a Lewis acid or a protic acid catalyst. rsc.org The electron-rich π system of the 1,3,5-trimethoxybenzene ring attacks the electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. rsc.org In the final step, a weak base, such as the conjugate base of the acid catalyst or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine substituent, restoring aromaticity and yielding the chlorinated product.

A variety of chlorinating agents can be employed for this purpose. The choice of agent and reaction conditions allows for control over the degree of chlorination.

Table 2: Chlorinating Agents for the Synthesis of this compound This interactive table details common reagents and conditions for the electrophilic chlorination of 1,3,5-trimethoxybenzene.

| Chlorinating Agent | Catalyst/Co-reagent | Typical Solvent | Notes |

|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | Acetic Acid | Ethyl Acetate | A solid, easy-to-handle source of electrophilic chlorine. Reaction at 0 °C can lead to di- and tri-chlorinated products. wikipedia.org |

| N-Chlorosuccinimide (NCS) | Lewis Acids (e.g., ZnCl₂) | Dichloromethane | A common and milder chlorinating agent. The Lewis acid enhances the electrophilicity of the chlorine. |

| Chlorine Gas (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Halogenated Solvents | A traditional method; the Lewis acid polarizes the Cl-Cl bond to generate the electrophile. rsc.org |

| Hypochlorous Acid (HOCl) | Water | Aqueous Systems | TMB is highly reactive towards HOCl, leading to mono- and di-halogenated products rapidly at near-neutral pH. libretexts.orgbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations

The reactivity of this compound is dictated by the electronic and steric properties of its substituents. These factors govern the molecule's behavior in further chemical transformations, particularly additional electrophilic substitutions.

Electrophilic Aromatic Substitution Mechanisms

Further electrophilic aromatic substitution on this compound follows the same fundamental mechanistic pathway as its synthesis: attack by the aromatic ring on an electrophile, formation of a sigma complex, and subsequent deprotonation to restore aromaticity. However, the reactivity and regioselectivity are now governed by the five existing substituents. With positions 1 through 5 occupied, the only available site for substitution is the C6 position.

The directing effects of the substituents on the benzene (B151609) ring determine the position of any subsequent electrophilic attack. These effects are a combination of electronic (inductive and resonance) and steric factors.

Electronic Effects : The three methoxy groups (-OCH₃) are powerful activating groups. They donate electron density to the ring through resonance (a +R effect), stabilizing the cationic sigma complex intermediate. They are ortho, para-directors. The two chloro groups (-Cl) are moderately deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they also possess a weak electron-donating resonance effect (+R effect) via their lone pairs, which makes them ortho, para-directors. wikipedia.org

Regioselectivity : In this compound, all five substituents cooperatively direct an incoming electrophile to the single remaining C6 position. The C6 position is ortho to the -OCH₃ group at C1 and the -Cl group at C5, and it is para to the -OCH₃ group at C3. This overwhelming directional consensus results in extremely high regioselectivity for substitution at C6, leading to the formation of 2,4-dichloro-6-substituted-1,3,5-trimethoxybenzene derivatives.

Steric Influences : The C6 position is sterically hindered, being crowded by the adjacent methoxy group at C1 and the chlorine atom at C5. This steric hindrance can decrease the rate of reaction, potentially requiring more forcing conditions (e.g., higher temperatures or stronger electrophiles) compared to a less encumbered aromatic ring.

When synthesizing this compound from 1,3,5-trimethoxybenzene, the reaction conditions have a profound impact on the product distribution. The high reactivity of the starting material means that the reaction can easily proceed past the desired dichlorinated stage to yield the trichlorinated byproduct, 2,4,6-trichloro-1,3,5-trimethoxybenzene. wikipedia.org

Careful control over stoichiometry, temperature, and reaction time is essential to maximize the yield of the target compound.

Stoichiometry : The ratio of the chlorinating agent to 1,3,5-trimethoxybenzene is the most critical factor. Using approximately two molar equivalents of the chlorinating agent favors the formation of the dichloro product. An excess of the chlorinating agent will inevitably lead to a higher proportion of the trichlorinated species.

Reaction Time : Shorter reaction times are preferred to minimize the formation of byproducts. Monitoring the reaction progress via techniques like TLC or GC-MS is crucial to determine the optimal point to quench the reaction.

Table 3: Effect of Reagent Stoichiometry on Chlorination of 1,3,5-Trimethoxybenzene (TMB) This interactive table illustrates the expected major product based on the molar ratio of the chlorinating agent to the TMB substrate.

| Molar Ratio (Chlorinating Agent : TMB) | Expected Major Product | Expected Minor Products |

|---|---|---|

| ~1 : 1 | 2-Chloro-1,3,5-trimethoxybenzene (B1345492) | Unreacted TMB, Dichloro-TMB |

| ~2 : 1 | This compound | Monochloro-TMB, Trichloro-TMB |

| >3 : 1 | 2,4,6-Trichloro-1,3,5-trimethoxybenzene | Dichloro-TMB |

Radical Reaction Pathways

The study of radical reactions involving this compound is informed by the behavior of its parent compound, 1,3,5-trimethoxybenzene, which is known to participate in homolytic aromatic substitution. The electronic nature of the substituents on the benzene ring—three activating methoxy groups and two deactivating chloro groups—governs its reactivity towards radical species.

Homolytic Cleavage Processes

Radical reactions are often initiated by homolytic cleavage, where a molecule breaks into two radicals upon exposure to heat or light. In the context of aromatic substitution, a radical initiator can generate a reactive species that then attacks the aromatic ring. For instance, processes involving the photolysis of certain compounds can lead to the formation of radicals that subsequently react with electron-rich aromatic systems. researchgate.net While specific studies on the homolytic cleavage pathways leading to the substitution on this compound are not detailed in the reviewed literature, general mechanisms involve the generation of a radical which then adds to the aromatic ring. beilstein-journals.org The reaction is completed by a subsequent oxidation step that restores aromaticity.

Perfluoroalkylation and Related Radical Reactions

Perfluoroalkylation is a significant class of radical reactions where a perfluoroalkyl (Rf) group is introduced onto an aromatic nucleus. These reactions often proceed via a radical mechanism and are of interest for creating materials with unique electronic properties. researchgate.net Seminal methods for free-radical perfluoroalkylation of aromatic compounds often involve the use of peroxides (like benzoyl peroxide or tert-butyl peroxide) or H₂O₂ with Fe(II) salts to generate perfluoroalkyl radicals from precursors such as perfluoroalkyl iodides. researchgate.net

The reactivity of electron-rich arenes in these transformations is well-documented. nsf.govresearchgate.net For example, 1,3,5-trimethoxybenzene has been shown to undergo radical substitution reactions. researchgate.net The perfluoroalkylation of aromatic compounds with both electron-donating and electron-withdrawing substituents can proceed in high yields. researchgate.net Given the presence of three electron-donating methoxy groups, this compound is a candidate for such reactions, although the deactivating effect of the two chlorine atoms would influence the reaction rate and regioselectivity. The generation of the electrophilic perfluoroalkyl radical is key, which then attacks the electron-rich benzene ring in a classic homolytic aromatic substitution pathway. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. In this compound, the chlorine atoms can be substituted by nucleophiles under appropriate conditions. This reactivity is noteworthy because aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.org

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This is typically the rate-determining step. The aromaticity of the ring is temporarily broken and restored in the second step upon the elimination of the halide ion. libretexts.org

For this compound, the situation is complex. The three methoxy groups are strong activating groups for electrophilic substitution but are deactivating for nucleophilic substitution due to their electron-donating resonance effect. Conversely, the chlorine atoms are deactivating for electrophilic substitution but their inductive electron-withdrawing effect can facilitate nucleophilic attack. The presence of strong electron-withdrawing groups like nitro groups significantly enhances reactivity towards nucleophiles, as seen in the reaction of 2,4-dinitrobromobenzene with sodium methoxide. libretexts.orgpearson.com While the trimethoxy-substituted benzene ring lacks such strong withdrawing groups, substitution of the chlorine atoms is still reported to occur, suggesting that under specific conditions (e.g., strong nucleophiles or high temperatures), the reaction can proceed. For instance, studies on the reaction of chlorobenzene (B131634) with sodium methoxide have been explored, though it requires harsh conditions or alternative mechanisms like the benzyne (B1209423) pathway. stackexchange.com

Reactivity as a Quenching Agent in Halogenation Studies

The parent compound, 1,3,5-trimethoxybenzene (TMB), has been identified as a highly effective quenching agent for free halogens like chlorine and bromine in aqueous solutions, making it valuable for water quality analysis. researchgate.netnsf.gov It reacts rapidly with these halogens to form stable halogenated products, which allows for the accurate quantification of the original halogen concentration. researchgate.net The reactivity stems from the electron-rich nature of the benzene ring, which is highly activated towards electrophilic aromatic substitution by the three methoxy groups. This compound can also function as a quencher for free chlorine and bromine.

Kinetic Studies of Reaction with Free Halogens

Kinetic studies provide insight into the speed and mechanism of the quenching reaction. For the parent compound, 1,3,5-trimethoxybenzene (TMB), the second-order rate constant for its reaction with hypobromous acid (HOBr) has been quantified. researchgate.net

Interactive Table: Reaction Rate Constant for TMB

| Reactant | Rate Constant (k) | Conditions |

| HOBr | 3.35 × 10⁶ M⁻¹ s⁻¹ | Determined via competition kinetics. researchgate.net |

This table summarizes the reported kinetic data for the reaction of 1,3,5-trimethoxybenzene (TMB) with hypobromous acid.

The reaction of TMB with free chlorine (HOCl) is also rapid. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms is expected to decrease the electron density of the aromatic ring, thereby reducing its reactivity towards electrophiles. This deactivating effect would likely result in slower reaction kinetics with free halogens compared to the unsubstituted TMB. rsc.org

Formation of Halogenated Trimethoxybenzene Derivatives

The quenching reaction of TMB with free chlorine and bromine results in the formation of a series of stable mono- and poly-halogenated derivatives. The primary products are 2-chloro-1,3,5-trimethoxybenzene (Cl-TMB) and 2-bromo-1,3,5-trimethoxybenzene (Br-TMB). researchgate.net The synthesis of this compound itself is achieved through the controlled chlorination of TMB.

Further reaction of these initial products with excess halogen can lead to di- and tri-substituted derivatives. These compounds can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org The formation of these derivatives is the basis for using TMB to quantify residual halogens in water samples. researchgate.net Chlorine or bromine substitution onto the TMB ring is anticipated to decrease the reactivity of the products toward further halogenation due to both steric hindrance and the deactivating electronic effect of the halogens. rsc.org

Interactive Table: Halogenated Derivatives of 1,3,5-Trimethoxybenzene

| Compound Name | Abbreviation | HPLC Elution Time (min) |

| 1,3,5-Trimethoxybenzene | TMB | 2.59 |

| 1-Chloro-2,4,6-trimethoxybenzene | Cl-TMB | 3.54 |

| 1-Bromo-2,4,6-trimethoxybenzene | Br-TMB | 4.28 |

| 1,3-Dichloro-2,4,6-trimethoxybenzene | diCl-TMB | Not specified |

| 1,3-Dibromo-2,4,6-trimethoxybenzene | diBr-TMB | Not specified |

| 1-Bromo-3-chloro-2,4,6-trimethoxybenzene | BrCl-TMB | Not specified |

| 1,3,5-Trichloro-2,4,6-trimethoxybenzene | triCl-TMB | Not specified |

| 1,3,5-Tribromo-2,4,6-trimethoxybenzene | triBr-TMB | Not specified |

This table lists various halogenated derivatives formed from the reaction of 1,3,5-trimethoxybenzene with halogens and their reported HPLC elution times under specific conditions. rsc.org

C-O Bond Transformations in Aromatic Ethers

The cleavage of the C-O bond in aromatic ethers is a synthetically valuable transformation, as it converts relatively inert ethers into more reactive phenolic compounds, which can serve as versatile intermediates for further functionalization. The reactivity of the aryl C-O bond is significantly influenced by the electronic nature of substituents on the aromatic ring. In the case of this compound, the presence of two chlorine atoms deactivates the ring towards certain transformations while potentially influencing the stability and cleavage of the adjacent methoxy groups.

Hydrogenolysis Strategies

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by the addition of hydrogen. For aryl methyl ethers, this typically refers to the reductive cleavage of the C(aryl)-O bond to yield an arene and methanol, or the O-CH₃ bond to yield a phenol and methane. This transformation is most often accomplished using heterogeneous or homogeneous transition metal catalysts.

While the direct hydrogenolysis of the C-O bonds in this compound is not extensively documented, the principles of aryl ether cleavage provide a framework for potential strategies. Nickel-based catalysts, in particular, have shown efficacy in cleaving the robust C(sp²)-O bond of aryl ethers. The reaction typically requires a reductant and proceeds via an oxidative addition of the C-O bond to a low-valent metal center.

Another critical consideration is the potential for competing reactions, specifically the hydrogenolysis of the C-Cl bonds (hydrodechlorination). Palladium-on-carbon (Pd/C) is a highly effective catalyst for hydrodechlorination. nih.govufl.edu Therefore, achieving selective C-O bond hydrogenolysis without affecting the chlorine substituents would require careful selection of the catalytic system and optimization of reaction conditions. Molybdenum-based catalysts have also been investigated for the selective demethylation of anisole derivatives. rsc.org

Table 1: Potential Catalytic Systems for Aryl Ether Hydrogenolysis

| Catalyst System | Reductant | General Applicability | Potential Outcome for Target Compound |

|---|---|---|---|

| Nickel / Ligand (e.g., N-heterocyclic carbenes) | Hydrosilanes, H₂ | Cleavage of C(aryl)-O bonds in non-activated ethers. researchgate.net | Potential for demethylation, though selectivity over dechlorination is a key challenge. |

| Palladium on Carbon (Pd/C) | H₂, Transfer Hydrogenation | Highly effective for hydrodechlorination. nih.gov | Likely to cause removal of chlorine atoms, potentially followed by or concurrent with C-O cleavage. |

| Molybdenum Sulfide (MoS₂) | H₂ | Selective demethylation of anisoles to phenols. rsc.org | A potential candidate for selective C-O bond cleavage, possibly minimizing hydrodechlorination. |

Carbon-Hydrogen Bond Activation

The targeted activation of a C-H bond in a methoxy group represents an alternative and more atom-economical approach to functionalization that could precede C-O bond cleavage. This strategy involves the selective reaction of a C(sp³)-H bond of the methyl group. Photocatalysis has emerged as a powerful tool for such transformations. acs.org In a hypothetical scenario involving this compound, a photocatalyst could initiate a hydrogen atom transfer (HAT) from one of the methoxy groups.

The resulting α-alkoxy radical (Ar-O-CH₂•) is a versatile intermediate. While this radical could be trapped by various partners to form new C-C or C-heteroatom bonds, its formation is the key step initiated by C-H activation. Subsequent transformations could be designed to facilitate the cleavage of the C-O bond. For instance, oxidation of this radical to an oxocarbenium ion (Ar-O=CH₂⁺) would render the C-O bond highly susceptible to nucleophilic attack and cleavage.

However, the application of this methodology specifically to this compound has not been detailed in scientific literature. The efficiency and selectivity of such a C-H activation would depend on the reaction conditions and the chosen catalytic system, which would need to overcome the electronic effects of the chloro substituents on the aromatic ring.

Table 2: Conceptual C-H Activation Approaches for Methoxy Groups

| Activation Method | Reagent/Catalyst | Proposed Intermediate | Potential Transformation |

|---|---|---|---|

| Photocatalytic HAT | Photocatalyst (e.g., Acridinium, Ketones) | α-alkoxy radical | Trapping by radical acceptor or further oxidation to facilitate C-O cleavage. acs.org |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. For a substituted benzene (B151609) derivative such as 2,4-Dichloro-1,3,5-trimethoxybenzene, these calculations can elucidate the effects of the chloro and methoxy (B1213986) substituents on the geometry and electronic nature of the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations are frequently employed to investigate the geometric and electronic properties of molecules.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional shape.

Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical model of the molecule is relaxed to its most stable structure. The resulting optimized geometry provides critical data on how the steric and electronic effects of the two chlorine atoms and three methoxy groups influence the planarity of the benzene ring and the orientation of the substituents. For instance, steric hindrance between the adjacent chloro and methoxy groups can lead to slight out-of-plane bending of the C-Cl or C-O bonds and twisting of the methoxy groups.

A comparison between calculated and experimentally determined geometric parameters, if available from techniques like X-ray crystallography, can validate the accuracy of the computational method used.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental values for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C1 | C2 | 1.41 | |

| C2 | Cl | 1.74 | ||

| C1 | O | 1.36 | ||

| O | CH3 | 1.43 | ||

| **Bond Angle (°) ** | C1 | C2 | C3 | 120.5 |

| Cl | C2 | C1 | 119.8 | |

| C1 | O | CH3 | 117.5 | |

| Dihedral Angle (°) | C6 | C1 | C2 | C3 |

| C2 | C1 | O | CH3 |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich trimethoxybenzene ring, while the electron-withdrawing chlorine atoms would influence the distribution and energy of the LUMO.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be calculated to provide a quantitative measure of the molecule's reactivity.

Interactive Table: Calculated Frontier Orbital Energies and Reactivity Descriptors

Note: This table presents typical quantum chemical descriptors and is for illustrative purposes.

| Parameter | Formula | Predicted Value (eV) |

| EHOMO | -6.5 | |

| ELUMO | -1.2 | |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy groups due to their lone pairs of electrons. Conversely, the hydrogen atoms of the methyl groups and the regions around the electron-withdrawing chlorine atoms might exhibit a more positive potential (blue/green), indicating sites prone to nucleophilic interaction.

Noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and crystal packing. The NCI index is a computational tool used to visualize these weak interactions in 3D space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s).

NCI analysis generates isosurfaces that identify regions of noncovalent interactions. These surfaces are typically colored to distinguish between different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF result to better account for electron correlation.

While computationally more demanding than DFT, ab initio methods can provide highly accurate results for molecular properties. For this compound, these methods could be used to calculate a very precise geometry and energy, serving as a benchmark to validate results from less computationally expensive DFT methods.

Theoretical Reaction Mechanism Elucidation

Theoretical studies are crucial for understanding the reactivity of this compound, predicting the outcomes of chemical reactions, and designing new synthetic pathways. By employing quantum mechanical calculations, researchers can model reactions before attempting them in a laboratory setting. For a molecule like this compound, with multiple reactive sites, theoretical elucidation can map out the complex potential energy landscape of its reactions, such as nucleophilic aromatic substitution or electrophilic attack. arxiv.orgmdpi.com

A key aspect of understanding a reaction mechanism is the identification and characterization of its transition state(s)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are used to locate these transient structures. nih.gov For a reaction involving this compound, such as the substitution of a chlorine atom by a nucleophile, transition state analysis would involve calculating the geometry and energy of the high-energy intermediate species (e.g., a Meisenheimer complex). Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Table 1: Hypothetical Transition State Analysis for Nucleophilic Aromatic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| Attack at C2 | TS1 | +18.5 | -250.4i | Formation of the C-Nu bond and breaking of aromaticity. |

| Attack at C4 | TS2 | +19.2 | -245.8i | Formation of the C-Nu bond, sterically more accessible but electronically similar to C2. |

By mapping the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a given reaction can be constructed. nih.gov This surface provides a comprehensive view of the entire reaction pathway, revealing the most energetically favorable route. For this compound, constructing a PES for a reaction like dichlorination would help determine whether the reaction proceeds in a stepwise or concerted manner and which intermediates are formed. It allows chemists to visualize the energy changes as the molecule transforms, identifying kinetic and thermodynamic products and understanding the factors that control selectivity. nih.gov

Local reactivity descriptors, such as Fukui functions derived from DFT, are used to predict the most reactive sites within a molecule. acs.org The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the identification of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). acs.org For this compound, the electron-withdrawing chlorine atoms and the electron-donating methoxy groups create a nuanced reactivity profile. Fukui analysis can quantify which of the carbon atoms is most electrophilic and which positions are most susceptible to attack by electrophiles.

Table 2: Predicted Local Reactivity Indices (Fukui Functions) for Key Atoms in this compound

| Atomic Site | Fukui Function (f⁺) for Nucleophilic Attack | Fukui Function (f⁻) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| C2 | 0.185 | 0.015 | Highly susceptible to nucleophilic attack. |

| C4 | 0.179 | 0.018 | Highly susceptible to nucleophilic attack. |

| C6 | 0.025 | 0.150 | Most likely site for electrophilic attack. |

| Cl (at C2) | 0.090 | 0.005 | Potential site for interactions, but carbon is primary attack site. |

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis aims to identify all stable, low-energy conformers of a molecule. princeton.edu For this compound, the relative orientations of the methoxy groups can lead to several distinct conformers. Computational searches can identify these energy minima and rank them by their relative stability. This information is critical as the specific conformation can influence the molecule's crystal packing, solubility, and interactions with other molecules. Studies on related methoxybenzenes have shown that a single stable conformation often predominates. nih.gov

Table 3: Results of a Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Description of Methoxy Group Orientations |

|---|---|---|---|

| A | 0.00 | 75.3 | 1-OCH₃ planar, 3-OCH₃ planar, 5-OCH₃ planar (all anti-periplanar to C-Cl bonds). |

| B | 1.25 | 14.1 | 1-OCH₃ perpendicular, 3-OCH₃ planar, 5-OCH₃ planar. |

| C | 1.80 | 10.6 | 1-OCH₃ planar, 3-OCH₃ perpendicular, 5-OCH₃ planar. |

Investigation of Intermolecular Interactions

The way molecules of this compound interact with each other dictates its macroscopic properties, such as its melting point and crystal structure. Computational studies can identify and quantify the strength of these non-covalent interactions. For this molecule, key interactions include van der Waals forces, dipole-dipole interactions, and more specific interactions like C-H···O hydrogen bonds between the methyl hydrogens and oxygen atoms of the methoxy groups on neighboring molecules. rsc.org Furthermore, π-π stacking interactions between the aromatic rings can contribute significantly to the stability of its solid-state structure. mdpi.com

A particularly important non-covalent interaction for this compound is halogen bonding. nih.gov Contrary to what electronegativity alone would suggest, a covalently bonded halogen atom can act as an electrophilic species. This is due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Cl bond. princeton.eduacs.org This positive σ-hole can then interact attractively with a Lewis base or any region of negative potential on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or the π-electron cloud of an aromatic ring. nih.govacs.org

In the context of this compound, the two chlorine atoms can act as halogen bond donors. These directional interactions are a powerful tool in crystal engineering, used to guide the self-assembly of molecules into predictable and well-ordered supramolecular architectures. rsc.orgnih.gov Theoretical calculations can map the electrostatic potential surface of the molecule to visualize the σ-holes on the chlorine atoms and predict the geometry and strength of potential halogen bonds, providing a basis for designing co-crystals and other advanced materials. mdpi.com

π-Complex Formation

The formation of π-complexes is a critical aspect of molecular recognition and catalysis, driven by non-covalent interactions involving the π-electron system of aromatic rings. For this compound, the nature and strength of such interactions are dictated by the electronic character of its substituents: the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing chlorine atoms (-Cl).

Theoretical studies on substituted benzene derivatives provide a framework for understanding the potential π-complexation behavior of this compound. The benzene ring itself can interact with other aromatic systems through π-π stacking, or with cations, polar molecules, and other functional groups through various non-covalent forces. The substituents significantly modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these interactions.

The three methoxy groups at positions 1, 3, and 5 are strong π-donors, enriching the electron density of the benzene ring. This enhanced electron density, in principle, makes the aromatic ring a better π-donor in interactions with electron-deficient species (π-acceptors). Conversely, the two chlorine atoms at positions 2 and 4 are moderately electron-withdrawing through induction, while also being weak π-donors through resonance. This creates a more complex electronic landscape on the aromatic ring. The presence of both electron-donating and electron-withdrawing groups can lead to anisotropic charge distribution, influencing the preferred orientation in π-complexes.

Computational studies on simpler, related molecules offer insights. For instance, research on anisole (B1667542) (methoxybenzene) shows that the methoxy group enhances the π-donating ability of the ring. In contrast, studies on chlorobenzene (B131634) indicate that the chlorine atom can participate in so-called halogen-π interactions, where the electropositive region on the halogen (the σ-hole) interacts with the electron-rich π-system of another aromatic ring. rsc.org

In the case of this compound, it is plausible that the molecule could engage in several types of π-complexes:

π-π Stacking: The molecule could stack with other aromatic rings. The substitution pattern likely favors a displaced-stacked or T-shaped conformation over a face-to-face arrangement to minimize electrostatic repulsion. nih.gov The interplay between the electron-rich and electron-poor regions of the ring would govern the specific geometry.

Halogen-π Interactions: The chlorine atoms could interact with the π-systems of other aromatic molecules. rsc.org This type of interaction is directional and has been shown to be significant in the solid-state packing of halogenated compounds.

Hydrogen Bonding: While not a direct π-complexation, the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, and this interaction could occur in concert with π-stacking, further stabilizing a supramolecular assembly.

| Complex (Parallel-Displaced Dimer) | Interaction Energy (kcal/mol) | Dominant Interaction Type | Reference System |

|---|---|---|---|

| Benzene - Benzene | -2.48 | Dispersion, π-π Stacking | Baseline Aromatic Interaction acs.org |

| Anisole - Benzene | -3.5 to -4.5 | Enhanced π-π Stacking | Electron-Donating Group Effect |

| Chlorobenzene - Benzene | -2.7 to -3.2 | π-π Stacking, Halogen-π Contribution | Electron-Withdrawing/Halogen Effect |

Note: The values for anisole and chlorobenzene complexes are illustrative, based on general principles from computational studies on substituted benzenes, as direct comparative values under identical computational conditions are not available.

The data suggests that the presence of substituents generally increases the binding energy compared to the unsubstituted benzene dimer. acs.org For this compound, one would anticipate a complex interplay of these effects, with the potential for strong and highly directional interactions, making it an interesting candidate for further theoretical investigation in the context of crystal engineering and materials science.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 2,4-Dichloro-1,3,5-trimethoxybenzene, the ¹H NMR spectrum is relatively simple, reflecting the symmetry of the molecule.

In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits a singlet at approximately δ 3.89 ppm. This signal corresponds to the nine equivalent protons of the three methoxy (B1213986) (-OCH₃) groups. The singlet nature of this peak indicates that these protons are chemically equivalent and not coupled to any neighboring protons. The integration of this peak would correspond to nine protons, confirming the presence of the three methoxy groups.

A study on the synthesis of this compound reported a chemical shift of δ 3.89 for the three methoxy groups in CDCl₃ at 400 MHz rsc.org. For comparison, the related compound 2-bromo-4-chloro-1,3,5-trimethoxybenzene shows three distinct singlets for its methoxy groups at δ 3.88, 3.91, and 3.92 ppm, highlighting the impact of different halogen substituents on the electronic environment of the methoxy protons rsc.org.

Interactive Data Table: ¹H NMR Data for this compound and a Related Compound

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| This compound | CDCl₃ | 400 | 3.89 | Singlet | 3 x -OCH₃ |

| 2-bromo-4-chloro-1,3,5-trimethoxybenzene | CDCl₃ | 400 | 3.88, 3.91, 3.92 | Singlet (each) | -OCH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is indispensable for mapping the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a fingerprint of the carbon skeleton.

Due to the substitution pattern of this compound, the aromatic region of the ¹³C NMR spectrum is expected to show distinct signals for the six carbons of the benzene (B151609) ring. The carbons bearing the methoxy groups (C1, C3, C5) will be shifted downfield due to the deshielding effect of the oxygen atoms. Conversely, the carbons bonded to the chlorine atoms (C2, C4) will also experience a downfield shift. The remaining aromatic carbon (C6-H) will have a characteristic chemical shift. The three methoxy carbons will appear as a single signal in the aliphatic region of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS is a crucial tool for assessing the purity of synthesized batches. A study detailing the synthesis of this compound confirmed a purity of >98% using GC-MS analysis rsc.org.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms will show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (-CH₃) from a methoxy substituent, followed by the loss of carbon monoxide (CO). The presence of chlorine atoms will also influence the fragmentation, with potential losses of Cl or HCl radicals.

For the closely related isomer, 1,3-dichloro-2,4,6-trimethoxybenzene, GC-MS analysis in selected ion monitoring (SIM) mode utilized a quantitation ion of m/z 236 (M⁺) and a monitoring ion of m/z 238 ([M+2]⁺) researchgate.net. This indicates that the molecular ion is a significant peak in the mass spectrum of dichlorinated trimethoxybenzenes.

Interactive Data Table: GC-MS Data for a Related Dichlorinated Trimethoxybenzene Isomer

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Monitoring Ion (m/z) |

| 1,3-dichloro-2,4,6-trimethoxybenzene | 10.04 | 236 (M⁺) | 238 ([M+2]⁺) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

LC-MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly useful for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS.

While this compound is sufficiently volatile for GC-MS, LC-MS can also be employed for its analysis, especially in complex matrices or for high-throughput screening. In LC-MS, the compound would first be separated on a chromatographic column, typically a reversed-phase column, before being introduced into the mass spectrometer.

The choice of ionization source is critical in LC-MS. For a molecule like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be utilized. APCI is often suitable for relatively non-polar compounds, while ESI is effective for polar and ionizable molecules. The resulting mass spectrum would provide molecular weight information and, with tandem mass spectrometry (MS/MS), structural details through collision-induced dissociation.

The analysis of other chlorinated phenols by LC-MS has been successfully demonstrated, suggesting the applicability of this technique to this compound libretexts.orghw.ac.ukrsc.orglibretexts.orgchemicalbook.com.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a detailed fingerprint of the molecule.

For this compound, the FTIR and Raman spectra would be characterized by several key vibrational modes. These include:

C-H stretching vibrations of the methoxy groups and the aromatic ring.

C-O stretching vibrations of the ether linkages.

Aromatic C=C stretching vibrations of the benzene ring.

C-Cl stretching vibrations .

Ring deformation and out-of-plane bending modes .

While the specific FTIR and Raman spectra for this compound were not found in the searched literature, data for the related compound 2-bromo-4-chloro-1,3,5-trimethoxybenzene shows characteristic IR absorption bands at 2984, 2948, 1574, 1458, 1431, 1390, 1342, 1212, 1195, 1109, 1078, 1010, 807, and 725 cm⁻¹ rsc.org. These bands correspond to various stretching and bending vibrations of the molecule and provide a basis for interpreting the vibrational spectrum of this compound. The substitution pattern on the benzene ring will influence the positions and intensities of these bands, providing a unique spectral fingerprint.

Based on a comprehensive search of available scientific literature, the specific experimental data required to generate a detailed article for "this compound" according to the provided outline is not available.

Constructing a scientifically accurate article with the requested in-depth analysis for each subsection is not possible due to the absence of published research data for this specific compound. Key missing information includes:

FTIR and Raman Spectroscopy: Specific peak wavenumbers and their corresponding vibrational assignments for this compound have not been documented.

X-ray Diffraction and Crystallography: There is no published single-crystal X-ray diffraction data, which is essential for determining the absolute structure, unit cell parameters, and for conducting a Hirshfeld surface analysis.

Electronic Spectroscopy: The UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for this compound are not reported.

Generating an article without this foundational data would require speculation or the use of data from related but structurally different compounds, which would violate the instructions for accuracy and strict focus on the specified molecule. Therefore, the requested article cannot be created at this time.

Electronic Spectroscopy

Fluorescence Spectroscopy

Currently, there is no published research detailing the fluorescence properties of this compound.

Fluorescence spectroscopy is a technique used to measure the fluorescence emission from a sample. It involves using a beam of light, typically ultraviolet light, to excite the electrons in molecules of certain compounds and cause them to emit light of a lower energy, i.e., a longer wavelength. The intensity and wavelength of the emitted light are characteristic of the sample. This analysis could provide insights into the electronic structure and photophysical properties of this compound, including its quantum yield and fluorescence lifetime. Factors such as the chlorine and methoxy group substitutions on the benzene ring would be expected to influence these properties.

Elemental Analysis Techniques

Energy-Dispersive X-ray Spectroscopy (EDS)

There is no specific Energy-Dispersive X-ray Spectroscopy (EDS) data available for this compound in existing literature.

EDS, also known as EDX or EDXA, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orglibretexts.org It relies on the interaction of a high-energy beam of charged particles, such as electrons, with a sample, which results in the emission of characteristic X-rays. wikipedia.orgdelongamerica.com Each element has a unique atomic structure, which allows for a unique set of peaks in its X-ray emission spectrum. wikipedia.org Therefore, EDS can be used to determine the elemental composition of a sample, both qualitatively and quantitatively. wikipedia.orglibretexts.org An EDS analysis of this compound would be expected to confirm the presence of Carbon (C), Oxygen (O), and Chlorine (Cl) and could be used to determine their relative abundance, verifying the compound's stoichiometry.

A hypothetical EDS analysis would yield data confirming the elemental makeup of the compound. The theoretical elemental composition by mass is provided below.

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 108.099 | 45.59 |

| Hydrogen | H | 1.008 | 9.072 | 3.83 |

| Chlorine | Cl | 35.453 | 70.906 | 29.90 |

| Oxygen | O | 15.999 | 47.997 | 20.24 |

| Total | 236.074 | 100.00 |

This table represents theoretical values and is not based on experimental EDS data.

X-ray Photoelectron Spectroscopy (XPS)

Specific X-ray Photoelectron Spectroscopy (XPS) data for this compound has not been reported in the available scientific literature.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.org For this compound, an XPS analysis would provide detailed information on the chemical environments of the carbon, oxygen, and chlorine atoms. For example, it could distinguish between the carbon atoms in the benzene ring, those in the methoxy groups, and any potential surface contaminants. High-resolution scans of the Cl 2p, C 1s, and O 1s regions would reveal the binding energies associated with these elements, confirming the covalent bonding structure (C-Cl, C-O-C, C-C, C-H). researchgate.netresearchgate.net

Below is a table of expected binding energy regions for the core elements of the compound based on typical values for similar organic molecules.

| Element | Core Level | Expected Binding Energy (eV) | Structural Information |

| Chlorine | Cl 2p | ~200 - 202 | C-Cl covalent bonds on the aromatic ring |

| Carbon | C 1s | ~284 - 287 | Aromatic C-C/C-H, C-O, and C-Cl bonds |

| Oxygen | O 1s | ~532 - 534 | C-O-C ether linkages of the methoxy groups |

This table is predictive and not based on experimental XPS data for this compound.

Applications in Materials Science and Chemical Engineering

Utilization in Electronic and Optical Materials

While direct, large-scale applications of 2,4-Dichloro-1,3,5-trimethoxybenzene in electronic and optical materials are not extensively documented, the foundational structure of trimethoxybenzene is recognized for its potential in creating functional materials.

The core 1,3,5-trimethoxybenzene (B48636) structure is a versatile scaffold. The dearomatization of such activated aromatic systems is a pivotal strategy for creating complex three-dimensional molecules from simple planar aromatics, which hold significant promise in the development of functional materials. acs.org The functionalization of this scaffold, such as through chlorination to form this compound, opens pathways to new derivatives, although specific applications in optoelectronics are still an emerging area of research.

The parent compound, 1,3,5-trimethoxybenzene, is utilized in materials science for the formulation of specialized polymers and resins due to its aromatic properties. sarchemlabs.com The molecular structure of trimethoxybenzene derivatives can contribute to producing polymers with specific thermal and mechanical characteristics. sarchemlabs.com The versatility of the trimethoxybenzene framework is also highlighted by the use of its derivatives, such as 2,4-Diamino-1,3,5-trimethoxybenzene, as coupling agents in applications like oxidative hair dyes, demonstrating the adaptability of this chemical scaffold in functional products.

Role in Chemical Synthesis as a Reagent or Intermediate

One of the most established roles of this compound is as an intermediate or reagent in chemical synthesis. It serves as a building block for constructing more complex organic molecules and specialty chemicals.

The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, 1,3,5-trimethoxybenzene. A common laboratory method involves using trichloroisocyanuric acid as the chlorinating agent in a solvent mixture such as acetone (B3395972) and water. The reaction is carefully controlled at low temperatures (e.g., 0 °C) to ensure selective dichlorination at the 2 and 4 positions of the aromatic ring.

Once synthesized, the compound's reactivity is characterized by its two chlorine atoms, which can be replaced by other functional groups through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate for producing a variety of substituted trimethoxybenzene derivatives, which may have applications in fields ranging from pharmaceuticals to materials science.

Table 1: Synthesis and Reactivity of this compound

This interactive table summarizes key aspects of the compound's role in chemical synthesis.

| Aspect | Description | Key Reagents/Conditions | Reference |

| Synthesis | Electrophilic chlorination of 1,3,5-trimethoxybenzene. | Precursor: 1,3,5-trimethoxybenzene; Reagent: Trichloroisocyanuric acid; Solvent: Acetone/Water. | |

| Role | Intermediate for complex molecules and specialty chemicals. | Not applicable. | |

| Key Reaction | Nucleophilic Aromatic Substitution. | The two chlorine atoms can be substituted by various nucleophiles. |

Development of Analytical Reagents and Quenching Systems

A significant application of the 1,3,5-trimethoxybenzene (TMB) chemical family is in analytical chemistry, specifically in the development of quenching and derivatizing agents for water quality analysis. researchgate.netnsf.gov TMB is used to selectively quantify free chlorine (HOCl) and free bromine (HOBr) in various aqueous systems, including drinking water and recreational waters. researchgate.netnsf.gov

The method relies on the rapid reaction of TMB with free halogens to form stable, halogenated products that can be accurately measured using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nsf.govrsc.org While the primary products are mono-halogenated, the formation of di-halogenated derivatives like this compound is also observed, particularly with certain reagents.

This TMB-based derivatization technique offers distinct advantages over traditional methods, providing lower method quantitation limits (MQLs), a broader linear range, and the ability to distinguish between free chlorine and free bromine. nsf.govrsc.org Furthermore, unlike conventional quenching agents such as thiosulfate (B1220275) or ascorbic acid, TMB does not degrade certain redox-labile disinfection byproducts, thus preserving the integrity of the sample for more comprehensive analysis. researchgate.netrsc.org The presence and quantification of halogenated TMB products, including the dichlorinated form, are central to the efficacy of this analytical system.

Table 2: Research Findings on TMB as an Analytical Reagent

This interactive table details research findings on the use of 1,3,5-trimethoxybenzene (TMB) and the role of its halogenated products.

| Finding | Detail | Significance | Reference |

| Quenching Agent | TMB effectively quenches free chlorine and bromine without degrading redox-labile disinfection byproducts. | Preserves sample integrity for accurate analysis of sensitive compounds. | researchgate.netrsc.org |

| Derivatizing Agent | TMB reacts with free halogens to form stable products quantifiable by chromatography. | Allows for selective and sensitive measurement of free chlorine and bromine. | nsf.govrsc.org |

| Reaction Products | The reaction yields mono- and di-halogenated products, including this compound. | These stable products act as markers for the original concentration of free halogens. | |

| Analytical Separation | Halogenated TMB products can be separated and quantified using HPLC. | Enables specific measurement of each halogenated derivative. | rsc.org |

Environmental Chemistry and Transformation Pathways

Environmental Fate of Halogenated Methoxybenzenes

Halogenated methoxybenzenes (HMBs), a class of compounds to which 2,4-dichloro-1,3,5-trimethoxybenzene belongs, are recognized as pervasive in the environment. nih.gov While they can be formed through both human-caused (anthropogenic) and natural (biogenic) activities, their primary natural origin is believed to be from synthesis by marine organisms like algae and invertebrates, as well as terrestrial wood-rotting fungi. nih.gov Despite their predominantly natural origins, their environmental pathways remain a subject of ongoing research. nih.gov

The environmental behavior of HMBs shares attributes with well-known persistent organic pollutants (POPs), including persistence and the potential for long-range transport through the atmosphere, bioaccumulation in living organisms, and toxic effects. nih.gov In fact, atmospheric concentrations of HMBs often surpass those of regulated POPs like organochlorine pesticides by a significant margin. nih.gov Some halogenated dimethoxy compounds have been observed to persist in the environment for many years and accumulate in the tissues of aquatic and terrestrial life, including fish and sea turtles. nih.gov

Physicochemical properties are key determinants of a chemical's environmental fate. Studies on halogenated anisoles (a subset of HMBs) have shown that their vapor pressures, water solubilities, and partition coefficients are similar to those of chlorobenzenes. nih.gov This similarity suggests that their environmental fate—how they move and distribute between air, water, and soil—can be predicted to be comparable to that of chlorobenzenes. nih.gov The presence of halogen atoms in these compounds can lead to environmental concerns, as their decomposition can form inorganic compounds that may contribute to issues like acid rain and contaminate soil and water. tecamgroup.com

Formation and Degradation Pathways in Aquatic Environments

The presence and behavior of this compound in aquatic systems are governed by its formation from precursor compounds and its subsequent degradation.

The formation of this compound can occur through the chlorination of its parent compound, 1,3,5-trimethoxybenzene (B48636) (TMB), in the presence of strong oxidizing and chlorinating agents. Such reactions are relevant to aquatic environments where disinfectants like sodium hypochlorite (B82951) (a source of free chlorine) are used. nsf.gov

Research has demonstrated that reacting 1,3,5-trimethoxybenzene with sodium hypochlorite pentahydrate can yield chlorinated derivatives. Under specific laboratory conditions (ambient temperature for 3 hours), this reaction produced a significant amount of the monochloro product (2-chloro-1,3,5-trimethoxybenzene) along with trace amounts of the dichloro derivative, this compound. The yield of the dichloro product can be enhanced by increasing the stoichiometric ratio of the chlorinating agent and extending the reaction time. Another effective chlorinating agent for this conversion is trichloroisocyanuric acid, which, when reacted with TMB in a cooled solution, can produce this compound in high yield. rsc.org

These reactions are significant as they represent a direct pathway for the formation of this compound in environments where TMB and chlorine-based oxidants coexist.

Table 1: Synthesis of this compound from 1,3,5-Trimethoxybenzene

| Starting Material | Reagent | Conditions | Key Products | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | Sodium Hypochlorite Pentahydrate | Ambient temperature, 3 hours | Monochloro-1,3,5-trimethoxybenzene, Trace this compound | 55% (monochloro) |

By-product Formation Analysis

During the oxidative chlorination of 1,3,5-trimethoxybenzene, the primary by-products are other chlorinated forms of the parent molecule. The reaction is a stepwise process, and controlling the reaction conditions is critical to determine the final product distribution.

The principal by-product when aiming for the dichloro- derivative is the monochlorinated version, 2-chloro-1,3,5-trimethoxybenzene (B1345492) . This occurs when the chlorination process is incomplete. Conversely, if the reaction proceeds with an excess of the chlorinating agent, further chlorination can occur, potentially leading to the formation of trichloro-derivatives such as 1,3,5-trichloro-2,4,6-trimethoxybenzene. rsc.org Therefore, in an environmental or industrial setting where these reactions might occur, a mixture of mono-, di-, and trichlorinated trimethoxybenzenes could be generated.

The degradation of this compound itself can proceed through various chemical reactions. These include substitution reactions, where the chlorine atoms are replaced by other chemical groups, or oxidation of the methoxy (B1213986) groups. Reduction reactions can remove the chlorine atoms, reverting the compound back to 1,3,5-trimethoxybenzene. The specific degradation products would depend heavily on the environmental conditions (e.g., presence of other chemicals, pH, microbial activity).

Table 2: Potential By-products in the Formation and Transformation of this compound

| Process | Precursor/Reactant | Conditions | Potential By-products/Related Compounds | Reference |

|---|---|---|---|---|

| Incomplete Chlorination | 1,3,5-Trimethoxybenzene | Insufficient chlorinating agent/time | 2-Chloro-1,3,5-trimethoxybenzene | |

| Excessive Chlorination | 1,3,5-Trimethoxybenzene | Excess chlorinating agent | 1,3,5-Trichloro-2,4,6-trimethoxybenzene | rsc.org |

Persistence and Environmental Distribution

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Halogenated compounds are often noted for their persistence, which can lead to their accumulation in soil and water. researchgate.net Some halogenated dimethoxy compounds are known to persist for many years. nih.gov This persistence, combined with their potential for long-range atmospheric transport, means they can be distributed far from their original source. nih.gov

The environmental distribution of halogenated anisoles is influenced by their physicochemical properties. nih.gov Their relatively low water solubility and moderate vapor pressure suggest they can partition between water, air, and organic matter in soils and sediments. nih.gov The tendency for some HMBs to accumulate in the fatty tissues of organisms (bioaccumulation) is a significant aspect of their environmental distribution, indicating they can move up the food chain. nih.gov The behavior of this compound is expected to align with these general characteristics for halogenated methoxybenzenes, suggesting it is likely to be persistent and subject to wide environmental distribution.

Modeling of Environmental Transport and Transformation

Predicting the movement and ultimate fate of chemicals like this compound in the environment is accomplished through environmental fate and transport modeling. nih.gov These models use a compound's fundamental physicochemical properties—such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow)—to simulate its distribution. nih.gov

For instance, a modeling study on related halomethoxybenzenes was performed to understand their distribution after release into the soil. nih.gov The model simulated whether the compounds were more likely to evaporate into the atmosphere or be carried into aquatic systems via surface runoff. The results suggested that these compounds were significantly more likely to be transported into water with runoff than to evaporate from the soil. nih.gov This type of modeling is crucial for developing a conceptual site model that maps the potential pathways of a contaminant from its source to potential receptors. itrcweb.org

To account for significant uncertainty in degradation rates, models often run different scenarios, such as assuming a compound is either highly persistent or readily degradable, to bracket the range of possible environmental outcomes. nih.gov The complexity of natural systems means that these models are essential tools for estimating potential exposure and understanding the long-term behavior of persistent organic compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3,5-Trichloro-2,4,6-trimethoxybenzene |

| 1,3,5-Trimethoxybenzene |

| This compound |

| 2-Chloro-1,3,5-trimethoxybenzene |

| Sodium Hypochlorite |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-1,3,5-trimethoxybenzene from 1,3,5-Trimethoxybenzene?

- Methodological Answer : Sodium hypochlorite pentahydrate is an effective chlorinating agent. In a 2024 study, reacting 1,3,5-trimethoxybenzene under controlled conditions (ambient temperature, 3 hours) yielded 55% monochloro product and trace dichloro derivatives. Increasing the stoichiometric ratio of the chlorinating agent and extending reaction time may enhance dichloro yield. Monitoring via GC-MS or NMR is critical for optimizing conditions .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : ¹H NMR in CDCl₃ is definitive. For the dichloro derivative, aromatic protons appear as a singlet at δ 6.38 (1H), while methoxy groups resonate at δ 3.89–3.91 ppm. Comparative analysis with monochloro analogs (δ 6.18 ppm for 2H) helps distinguish products. Mass spectrometry (EI-MS) further validates molecular weight .

Q. How can common impurities like monochloro derivatives be removed during synthesis?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate gradients (10:1 to 5:1) effectively separates dichloro from monochloro byproducts. Recrystallization in ethanol or methanol also improves purity. Purity should be confirmed via HPLC (>95%) .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store in amber glass vials under nitrogen at 2–8°C. Avoid exposure to light and moisture, as chlorinated aromatics are prone to hydrolysis. Periodic FT-IR analysis can detect degradation (e.g., C-Cl bond cleavage) .

Advanced Research Questions

Q. How can regioselectivity be controlled to favor 2,4-dichloro over monochloro derivatives?

- Methodological Answer : Regioselectivity depends on chlorinating agent strength and reaction kinetics. Using stronger electrophilic chlorinating agents (e.g., Cl₂ gas in acetic acid) at higher temperatures (40–60°C) may favor dichlorination. Computational modeling (DFT) of transition states can predict site reactivity .

Q. What thermodynamic methods assess the stability of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) measures melting points (mp) and decomposition temperatures. For example, 1,3,5-trimethoxybenzene derivatives show stability up to 375.3 K. Thermogravimetric analysis (TGA) quantifies thermal degradation under inert atmospheres .